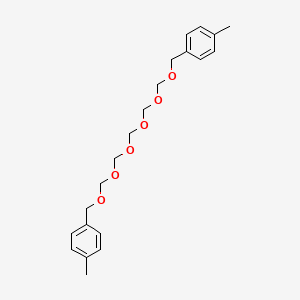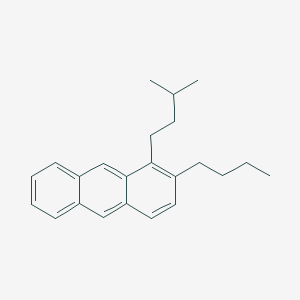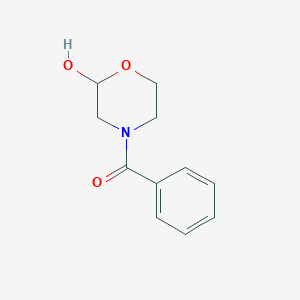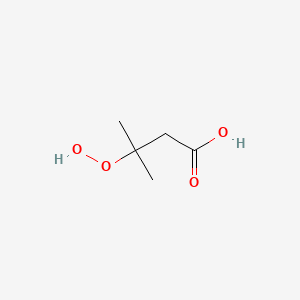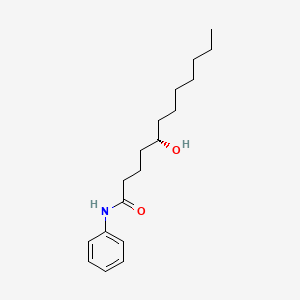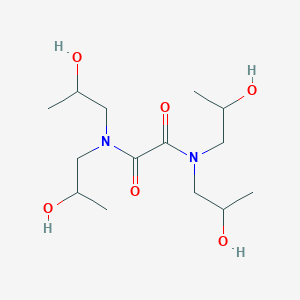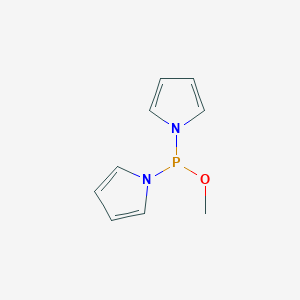
Methyl di-1H-pyrrol-1-ylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl di-1H-pyrrol-1-ylphosphinite is an organophosphorus compound that features a pyrrole ring bonded to a phosphinite group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl di-1H-pyrrol-1-ylphosphinite typically involves the reaction of pyrrole with a phosphorus-containing reagent. One common method is the reaction of pyrrole with methyl dichlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Pyrrole+Methyl dichlorophosphine→Methyl di-1H-pyrrol-1-ylphosphinite+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphinite group can undergo nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coordination: Metal-phosphinite complexes.
Wissenschaftliche Forschungsanwendungen
Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Phosphinite: Compounds containing the P(OR)2 group, where R is an alkyl or aryl group.
Phosphine Oxides: Oxidized derivatives of phosphines with the P=O functional group.
Uniqueness
Methyl di-1H-pyrrol-1-ylphosphinite is unique due to the combination of a pyrrole ring and a phosphinite group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
63623-69-8 |
|---|---|
Molekularformel |
C9H11N2OP |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
methoxy-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3 |
InChI-Schlüssel |
ZKXYCYATKLONAP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(N1C=CC=C1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


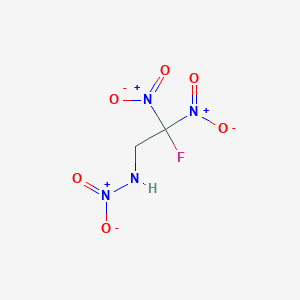
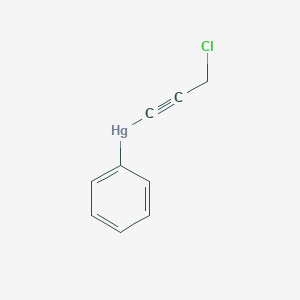
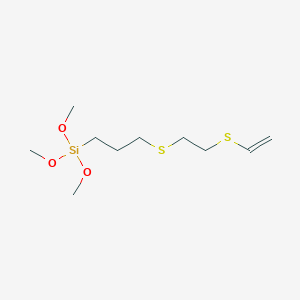
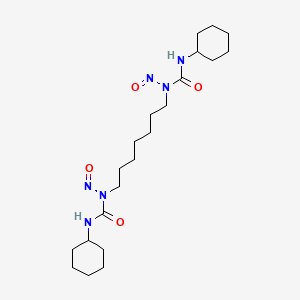
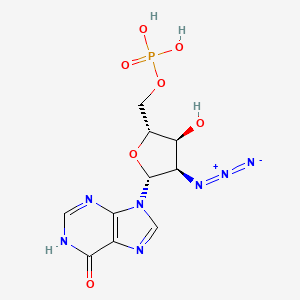
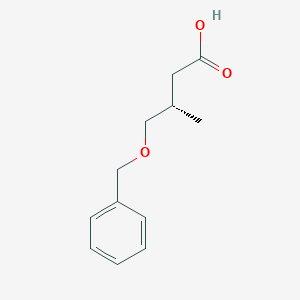
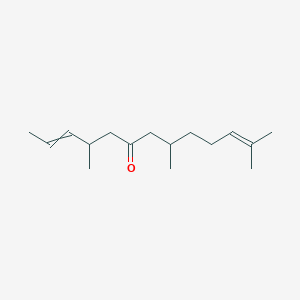
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
